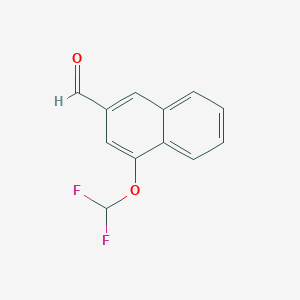

1-(Difluoromethoxy)naphthalene-3-carboxaldehyde

CAS No.:

Cat. No.: VC15956121

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 4-(difluoromethoxy)naphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8F2O2/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |

| Standard InChI Key | IDQCGBLIBLEILC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure combines a naphthalene ring system with two distinct functional groups: a difluoromethoxy group and an aldehyde. The naphthalene scaffold provides aromatic stability, while the electron-withdrawing difluoromethoxy group influences electronic distribution, enhancing reactivity at the aldehyde site. The IUPAC name, 4-(difluoromethoxy)naphthalene-2-carbaldehyde, reflects the numbering system where the aldehyde occupies position 2 and the difluoromethoxy group position 4 on the naphthalene framework.

Key spectroscopic identifiers include:

-

Canonical SMILES: C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O

-

InChIKey: IDQCGBLIBLEILC-UHFFFAOYSA-N

These descriptors confirm the spatial arrangement of substituents, critical for predicting interaction modes in biochemical systems.

Spectroscopic and Elemental Analysis

Characterization relies on techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The aldehyde proton typically resonates near δ 10 ppm in ¹H NMR, while fluorine atoms in the difluoromethoxy group produce distinct ¹⁹F NMR signals. Elemental analysis validates the empirical formula by quantifying carbon (64.87%), hydrogen (3.63%), fluorine (17.11%), and oxygen (14.39%).

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for 1-(difluoromethoxy)naphthalene-3-carboxaldehyde are scarce, analogous compounds suggest a multi-step approach:

-

Naphthalene Functionalization: Electrophilic substitution introduces the difluoromethoxy group via reaction with difluoromethyl hypochlorite (CF₂HOCl) under controlled conditions.

-

Aldehyde Installation: Directed ortho-metalation (DoM) strategies or Vilsmeier-Haack formylation could position the aldehyde group at the desired carbon.

Challenges include regioselectivity control and minimizing side reactions from the reactive aldehyde. Recent advances in fluorination reagents, such as (R)-2-pyridyl difluoromethyl sulfoximine , offer potential for stereoselective modifications, though applicability to this specific compound requires further study.

Chemical Reactivity and Applications

Reactivity Profile

The aldehyde group enables diverse transformations:

-

Condensation Reactions: Formation of Schiff bases with amines, useful in coordination chemistry and drug design.

-

Nucleophilic Additions: Grignard reagents or cyanohydrin synthesis expand molecular complexity.

The difluoromethoxy group’s electron-withdrawing nature activates the ring for electrophilic substitution, though steric hindrance may limit reactivity at adjacent positions.

Pharmaceutical Intermediates

Though direct bioactivity data are unavailable, structural analogs exhibit:

-

Antimicrobial Effects: Naphthalene derivatives disrupt microbial cell membranes.

-

Enzyme Inhibition: Fluorine atoms enhance binding to hydrophobic enzyme pockets.

The compound’s role as a precursor in synthesizing GABA B receptor antagonists and other neuroactive molecules highlights its potential in central nervous system drug development.

Materials Science Applications

Fluorinated aromatics improve thermal stability and dielectric properties in polymers. Incorporating 1-(difluoromethoxy)naphthalene-3-carboxaldehyde into polyimide backbones could yield advanced materials for aerospace or electronics.

Comparison with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Methoxynaphthalene-3-carboxaldehyde | C₁₂H₁₀O₂ | Lacks fluorine atoms; lower electronegativity |

| 2-Trifluoromethoxy-naphthalene-3-carboxaldehyde | C₁₂H₇F₃O₂ | Trifluoromethoxy group increases lipophilicity |

| 1-Naphthaldehyde | C₁₁H₈O | Simpler structure without methoxy groups |

These comparisons underscore how fluorine content and substituent positioning dictate reactivity and application potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume